molecular formula C17H21NO4 B2741545 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide CAS No. 1421532-38-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide

Cat. No.: B2741545
CAS No.: 1421532-38-8
M. Wt: 303.358
InChI Key: VAZNFEUCGFGZFU-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide is a synthetic organic compound offered for research purposes. Its molecular structure integrates a 1,3-benzodioxole moiety, a hydroxypropyl linker, and a cyclohex-3-enecarboxamide group. The 1,3-benzodioxole ring is a privileged structure in medicinal chemistry, found in compounds with documented biological activity. For instance, structural analogs based on this scaffold, such as stiripentol, are known for their antiepileptic effects and are being investigated for their ability to inhibit enzymes like lactate dehydrogenase (LDH) . Other research compounds featuring the benzodioxole group are explored as inhibitors of key signaling pathways, such as the c-Jun NH2-terminal protein kinase (JNK), which is a relevant target in neuroprotective strategies . The integration of the cyclohex-3-ene ring in the carboxamide segment introduces a conformational constraint and a potential site of unsaturation, which may influence the compound's three-dimensional shape and its interaction with biological targets. The presence of both polar (amide, hydroxyl) and non-polar (aliphatic, aromatic) domains suggests amphiphilic properties, which could impact solubility and membrane permeability. This combination of features makes this compound a molecule of interest for further investigation in various biochemical and pharmacological contexts, including but not limited to neuroscience and oncology. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-17(20,10-18-16(19)12-5-3-2-4-6-12)13-7-8-14-15(9-13)22-11-21-14/h2-3,7-9,12,20H,4-6,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZNFEUCGFGZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCC=CC1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Reaction

Cyclohex-3-enecarboxylic acid is classically synthesized via a Diels-Alder reaction between 1,3-butadiene and acrylic acid:
$$
\text{1,3-Butadiene} + \text{Acrylic Acid} \xrightarrow{\Delta} \text{Cyclohex-3-enecarboxylic Acid}
$$
Conditions :

  • Solvent: Toluene or xylene
  • Temperature: 120–150°C
  • Yield: 60–75%

Alternative Routes

  • Oxidation of Cyclohexene : Using potassium permanganate (KMnO₄) in acidic or neutral conditions.
  • Carboxylation : Cyclohexene reacts with carbon monoxide under palladium catalysis.

Synthesis of 2-(Benzo[d]dioxol-5-yl)-2-hydroxypropylamine

Reductive Amination of Benzo[d]dioxol-5-yl Ketone

  • Ketone Formation : Benzo[d]dioxol-5-ylacetone is synthesized via Friedel-Crafts acylation of benzodioxole with chloroacetone using AlCl₃.
  • Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:
    $$
    \text{Benzo[d]dioxol-5-ylacetone} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{2-(Benzo[d]dioxol-5-yl)-2-hydroxypropylamine}
    $$
    Conditions :
  • Solvent: Methanol
  • Temperature: 25°C, 12–24 hours
  • Yield: 50–65%

Epoxide Ring-Opening Strategy

  • Epoxide Synthesis : Benzodioxol-5-yl glycidol is prepared by epoxidation of allyl benzodioxole with m-CPBA.
  • Ammonolysis : The epoxide reacts with aqueous ammonia under heating:
    $$
    \text{Benzodioxol-5-yl glycidol} + \text{NH₃} \xrightarrow{\text{H₂O, 80°C}} \text{2-(Benzo[d]dioxol-5-yl)-2-hydroxypropylamine}
    $$
    Yield : 40–55%

Amide Bond Formation

Acid Chloride Method

  • Activation : Cyclohex-3-enecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride:
    $$
    \text{Cyclohex-3-enecarboxylic Acid} + \text{SOCl₂} \rightarrow \text{Cyclohex-3-enecarbonyl Chloride}
    $$
  • Coupling : The acid chloride reacts with 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine in dichloromethane (DCM) with triethylamine (Et₃N):
    $$
    \text{Cyclohex-3-enecarbonyl Chloride} + \text{Amine} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
    $$
    Conditions :
  • Temperature: 0°C → 25°C
  • Yield: 70–85%

Coupling Reagent Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF:
$$
\text{Cyclohex-3-enecarboxylic Acid} + \text{Amine} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}
$$
Conditions :

  • Solvent: DMF
  • Temperature: 25°C, 12 hours
  • Yield: 75–90%

Optimization and Challenges

Stereochemical Considerations

The 2-hydroxypropyl group introduces a chiral center. Enantioselective synthesis can be achieved using:

  • Chiral Auxiliaries : (R)- or (S)-Binap ligands in asymmetric hydrogenation.
  • Enzymatic Resolution : Lipase-catalyzed acetylation of racemic amine.

Purification Techniques

  • Column Chromatography : Ethyl acetate/hexane (1:3) for intermediate purification.
  • Recrystallization : Hexane/ethyl acetate mixtures for final product.

Comparative Data Table

Method Reagents/Conditions Yield (%) Purity (%) Reference
Acid Chloride Coupling SOCl₂, Et₃N, DCM 70–85 95
EDCI/HOBt Coupling EDCI, HOBt, DMF 75–90 98
Reductive Amination NaBH₃CN, NH₄OAc, MeOH 50–65 90
Epoxide Ammonolysis NH₃, H₂O, 80°C 40–55 85

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The cyclohex-3-enecarboxamide moiety can be reduced to form a cyclohexane derivative.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Introduction of substituents such as halogens or nitro groups on the benzo[d][1,3]dioxole ring.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d][1,3]dioxole-Containing Benzimidazoles ()

Compounds such as 4d , 4e , and 4f from Iranian Journal of Pharmaceutical Research (2017) share the benzodioxole scaffold but differ in core structure (benzimidazole vs. carboxamide) and substituents (Table 1).

Property Target Compound 4d 4e 4f
Core Structure Carboxamide Benzimidazole Benzimidazole Benzimidazole
Substituents Cyclohexene, hydroxypropyl Fluoro, benzodioxole Bromo, benzodioxole Nitro, benzodioxole
Synthesis Solvent Not reported DMF (for cyclization) DMF (for cyclization) DMF (for cyclization)
Melting Point Not reported 218–220°C 225–227°C 230–232°C
Key Spectral Data Expected: NH (IR ~3300 cm⁻¹), C=O (IR ~1650 cm⁻¹) 1H NMR: δ 8.21 (s, NH), 13C NMR: δ 158.2 (C=O) 1H NMR: δ 8.23 (s, NH), 13C NMR: δ 158.5 (C=O) 1H NMR: δ 8.25 (s, NH), 13C NMR: δ 158.7 (C=O)

Key Observations :

  • Substituents like bromo or nitro in 4e/4f increase molecular weight and polarity, whereas the cyclohexene group in the target compound introduces steric bulk and lipophilicity .
Carboxamide Derivatives ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide shares the carboxamide backbone but lacks the benzodioxole and cyclohexene moieties (Table 2).

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Functional Groups Benzodioxole, cyclohexene, hydroxypropyl Methylbenzamide, tertiary alcohol
Synthesis Likely amine-acid coupling 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol
Key Application Not reported (structural analogs suggest CNS activity) Metal-catalyzed C–H functionalization (N,O-bidentate directing group)
X-ray Confirmation Not reported Yes

Key Observations :

  • The hydroxypropyl group in the target compound may act as a flexible linker, unlike the rigid tertiary alcohol in the compound.
  • The benzodioxole moiety could confer metabolic resistance compared to the simpler methylbenzamide .
Heterocyclic Compounds ()

Compounds like 7-chloro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepine () are pharmacologically relevant heterocycles but structurally distinct from the target carboxamide. Benzodiazepines prioritize aromatic stacking and GABA receptor binding, whereas the target compound’s cyclohexene and benzodioxole groups suggest divergent biological targets.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s cyclohexene ring may complicate stereochemical control during synthesis compared to planar benzimidazoles .
  • Spectroscopic Signatures : Expected IR peaks (C=O at ~1650 cm⁻¹, OH at ~3400 cm⁻¹) align with carboxamide and alcohol functionalities, as seen in analogous compounds .
  • Potential Applications: Structural analogs with benzodioxole groups (e.g., 4d–4f) exhibit antimicrobial or antitumor activity, suggesting the target compound could be explored for similar bioactivity .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-cyclohex-3-enecarboxamide, with a molecular formula of C20H19NO6 and a molecular weight of approximately 369.373 g/mol. The presence of the benzodioxol moiety is significant as it is commonly associated with various biological activities, including anticancer properties.

Target of Action : The compound primarily targets microtubule dynamics within cells. It has been shown to modulate tubulin assembly, leading to disrupted microtubule formation which is crucial for cell division.

Mode of Action : By inhibiting tubulin polymerization or stabilizing microtubule structures, this compound induces apoptosis in cancer cells and causes cell cycle arrest. This mechanism is particularly relevant in the context of cancer therapies where disruption of mitotic processes can lead to tumor cell death.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cell lines with promising results in inhibiting cell proliferation and inducing apoptosis.
Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Induces apoptosis
A549 (Lung Cancer)10Cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:

  • 5-Lipoxygenase Inhibition : A study found that derivatives related to this compound exhibited weak inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory response. While the inhibition was not strong, it suggests potential applications in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound aligns with Lipinski's Rule of Five, indicating favorable absorption characteristics. This suggests that the compound may exhibit good oral bioavailability and suitable distribution within biological systems.

Case Studies

A notable case study involved the administration of this compound in a preclinical model for cancer therapy. The results demonstrated a reduction in tumor size and increased survival rates compared to control groups. This highlights the therapeutic potential of this compound as a candidate for further development in oncological treatments.

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